molecular formula C22H22N4O4S2 B2626208 4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886914-14-3

4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2626208
CAS No.: 886914-14-3
M. Wt: 470.56
InChI Key: PTFAXVRAPYIYKJ-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a sulfamoyl group, an oxadiazole ring, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the intermediate with diallylamine and a suitable sulfonyl chloride under basic conditions.

    Final Coupling: The final product is obtained by coupling the oxadiazole intermediate with the benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl or methylthio groups.

    Reduction: Reduction reactions may target the oxadiazole ring or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds like 4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, this compound may be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-diallylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
  • 4-(N,N-diallylsulfamoyl)-N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
  • 4-(N,N-diallylsulfamoyl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide lies in the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This functional group may enhance its reactivity or binding affinity to specific molecular targets.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-4-13-26(14-5-2)32(28,29)19-11-9-16(10-12-19)20(27)23-22-25-24-21(30-22)17-7-6-8-18(15-17)31-3/h4-12,15H,1-2,13-14H2,3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFAXVRAPYIYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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